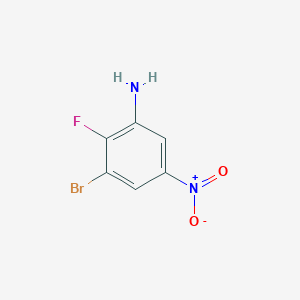

3-Bromo-2-fluoro-5-nitroaniline

Beschreibung

3-Bromo-2-fluoro-5-nitroaniline (C₆H₃BrFN₂O₂) is a halogenated aromatic amine featuring bromine, fluorine, and nitro substituents. This compound is of interest in organic synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and cross-coupling reactions.

Eigenschaften

Molekularformel |

C6H4BrFN2O2 |

|---|---|

Molekulargewicht |

235.01 g/mol |

IUPAC-Name |

3-bromo-2-fluoro-5-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 |

InChI-Schlüssel |

YGWGIZDILHHRJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1N)F)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also crucial due to the hazardous nature of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Coupling: Diazonium salts under acidic conditions.

Major Products Formed

Reduction: 3-Bromo-2-fluoro-5-phenylenediamine.

Oxidation: Various oxidized derivatives depending on the conditions.

Coupling: Azo compounds with different substituents.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-fluoro-5-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential in drug development due to its unique substituents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-5-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophiles but ideal for nucleophilic aromatic substitution (e.g., amination or hydroxylation) .

- Steric Considerations : N-methylated analogues (e.g., 3-Bromo-5-fluoro-N-methyl-2-nitroaniline) show reduced reactivity in coupling reactions due to steric hindrance .

- Positional Isomerism : Nitro group placement significantly affects spectroscopic properties. For example, 5-nitro derivatives exhibit distinct UV-Vis absorption maxima compared to 2-nitro isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.